molecular formula C17H32N2O B2596043 2-Butyl-1,3-dicyclohexylisourea CAS No. 6738-16-5

2-Butyl-1,3-dicyclohexylisourea

Cat. No.: B2596043
CAS No.: 6738-16-5
M. Wt: 280.456
InChI Key: OVYVWPODZQBBLM-UHFFFAOYSA-N
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Description

2-Butyl-1,3-dicyclohexylisourea is an organic compound with the molecular formula C17H32N2O. It is a derivative of isourea, characterized by the presence of butyl and dicyclohexyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3-dicyclohexylisourea typically involves the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3-dicyclohexylisourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various urea and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butyl-1,3-dicyclohexylisourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-1,3-dicyclohexylisourea involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the butyl and dicyclohexyl groups, which can affect its steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexylurea: Similar in structure but lacks the butyl group.

    2-Butyl-1,3-dimethylisourea: Similar but with methyl groups instead of cyclohexyl groups.

Uniqueness

2-Butyl-1,3-dicyclohexylisourea is unique due to the combination of butyl and dicyclohexyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

butyl N,N'-dicyclohexylcarbamimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O/c1-2-3-14-20-17(18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYVWPODZQBBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=NC1CCCCC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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